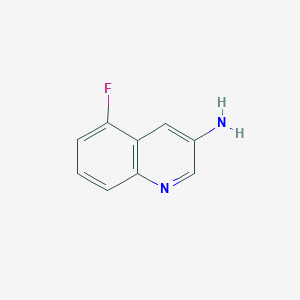

5-Fluoroquinolin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGMFMNPSYGOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438827 | |

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028302-82-0 | |

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Total Synthesis Strategies for 5 Fluoroquinolin 3 Amine and Analogues

Established Synthetic Pathways to Fluoroquinoline and Aminoquinoline Scaffolds

The construction of the quinoline (B57606) core, particularly when substituted with fluorine and amine groups, is a cornerstone of medicinal and industrial chemistry. mdpi.commdpi.com The development of potent therapeutic agents often relies on the efficient synthesis of these heterocyclic systems. benthamdirect.com

Multistep Reaction Sequences from Precursors

The synthesis of complex aminoquinolines often begins with simpler, readily available precursors, which are elaborated through a sequence of reactions. A common strategy involves the construction of a substituted aniline (B41778), which then undergoes cyclization to form the quinoline ring.

For instance, the synthesis of novel 4-aminoquinoline (B48711) analogues can be achieved via a multistep route starting from cyanobenzylbromides. In one such sequence, o-cyanobenzylbromide is reacted with diethylamine (B46881) to produce o-(diethylaminomethyl)benzonitrile. This intermediate is then subjected to reduction, for example with lithium aluminium hydride (LiAlH₄), to convert the nitrile group into a primary amine, yielding the necessary precursor for subsequent condensation with a chloroquinoline. plos.orgnih.gov This multistep approach allows for the systematic introduction of various substituents onto the precursor molecules before the final quinoline ring formation or derivatization. nih.gov

Another multistep approach involves the condensation of an appropriately substituted aniline with other reagents to build the second ring. For example, a two-step method has been used to synthesize a variety of B-ring-substituted 4-hydroxyquinolines. ucsf.eduuky.edu This process starts with the condensation of an aniline with Meldrum's acid and trimethyl-ortho-formate. ucsf.edu The resulting intermediate is then cyclized, chlorinated, and finally reacted with an amine side chain to produce the target 4-aminoquinoline. ucsf.edu This method highlights how a sequence of reliable reactions can be employed to build a library of analogues for structure-activity relationship studies. ucsf.eduuky.edu

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for synthesizing aminoquinolines. frontiersin.orgwikipedia.org This reaction involves the displacement of a halide (such as chlorine or fluorine) on the quinoline ring by an amine nucleophile. wikipedia.org The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group or the ring nitrogen itself, which stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org

The synthesis of 4-aminoquinolines frequently employs 4,7-dichloroquinoline (B193633) as a starting material. plos.orgnih.gov The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 7-position. By reacting 4,7-dichloroquinoline with a suitable primary or secondary amine, the 4-aminoquinoline derivative can be formed selectively. nih.govnih.gov Reaction conditions can vary, often requiring a solvent like N-methyl-2-pyrrolidone (NMP) and a base such as potassium carbonate to facilitate the reaction. nih.gov

Similarly, the fluorine atom in fluoroquinolones can be displaced. In the synthesis of novel fluoroquinolone analogues, a nucleophilic substitution reaction at the C-7 position of a ciprofloxacin (B1669076) or sarafloxacin (B1681457) core is a key step. nih.govcapes.gov.br For example, reacting ciprofloxacin with a 2-(chloromethyl)quinazolin-4(3H)-one derivative in the presence of sodium bicarbonate in DMF allows for the attachment of the quinazolinone moiety to the piperazine (B1678402) ring, which is itself attached to the C-7 position of the fluoroquinolone core. nih.gov The reactivity order in SNAr reactions often follows F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

| Reactants | Reagents & Conditions | Product Type | Yield | Reference |

| 4,7-Dichloroquinoline, o-(Diethylaminomethyl)-benzylamine | K₂CO₃, Triethylamine, NMP, reflux | 4-Aminoquinoline derivative | Not specified | nih.gov |

| Ciprofloxacin, 2-(Chloromethyl)quinazolin-4(3H)-one | NaHCO₃, DMF, 40 °C | C-7 substituted Fluoroquinolone | Not specified | nih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, Phenol | K₂CO₃, DMF | Diaryl ether | Good | nih.gov |

| 4,7-Dichloroquinoline, Various amines | DMSO, 140-180°C, Microwave | 4-Aminoquinolines | 80-95% | frontiersin.org |

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are classic and robust methods for constructing the quinoline scaffold. The Friedländer synthesis is one of the most prominent examples, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgeurekaselect.comwikipedia.org This reaction can be catalyzed by acids or bases. organicreactions.orgorganic-chemistry.org

A modification of this approach, the Friedländer heteroannulation, remains a simple and direct route to polysubstituted quinolines. eurekaselect.com For example, the reaction between a 2-aminobenzophenone (B122507) and a ketone with an α-methylene group can be catalyzed by various agents, including Brønsted acids, Lewis acids, and even molecular iodine. eurekaselect.comwikipedia.orgorganic-chemistry.org

The Pfitzinger reaction, considered an extension of the Friedländer synthesis, utilizes isatin (B1672199) or isatic acid as the starting material, which reacts with a carbonyl compound to form a quinoline-4-carboxylic acid. mdpi.comorganicreactions.org Similarly, the Doebner-von Miller and Skraup syntheses are related historical methods that employ different starting materials to achieve the quinoline core but often require harsh reaction conditions. mdpi.comorganicreactions.org Modern variations aim to improve the efficiency and environmental friendliness of these classic cyclizations. mdpi.com

Microwave-Assisted Synthetic Protocols for Quinolines

The application of microwave (MW) irradiation has significantly advanced quinoline synthesis, offering advantages such as dramatically reduced reaction times, cleaner reactions, and often higher yields compared to conventional heating methods. tandfonline.comnih.govnih.gov

The Friedländer synthesis is particularly amenable to microwave assistance. A rapid and efficient synthesis of quinoline derivatives has been achieved by reacting 2-aminophenyl ketones with cyclic or acyclic ketones under microwave irradiation. nih.govnih.gov Using neat acetic acid as both a solvent and a catalyst at 160°C, the desired quinolines can be formed in as little as five minutes in excellent yields. nih.govnih.gov This method provides a green and efficient alternative to traditional protocols that often require high temperatures or strong acids for prolonged periods. nih.gov

Microwave irradiation has also been successfully used in the Pfitzinger-type synthesis of quinoline-4-carboxylic acids from isatins and ketones in a basic medium. tandfonline.comtandfonline.com Multicomponent reactions, which build molecular complexity in a single step, also benefit from microwave assistance. For instance, a one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives was achieved under microwave irradiation, significantly shortening reaction times and simplifying the operational procedure. lew.ro

Transition Metal-Free Annulation Strategies for Quinoline Derivatives

While transition metals are powerful catalysts, there is a growing interest in developing metal-free synthetic routes to avoid issues of cost, toxicity, and product contamination. mdpi.combenthamdirect.com Several transition-metal-free strategies for quinoline synthesis have been developed, often relying on novel annulation (ring-forming) reactions. mdpi.commdpi.com

One such approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org This method, which uses an oxidant like K₂S₂O₈ and an acid catalyst such as p-toluenesulfonic acid (TsOH), proceeds without any transition metal to afford 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.org Another innovative metal-free method involves a one-pot cascade reaction starting from acetophenones and anthranils, using dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a one-carbon source for homologation, leading to 3-substituted quinolines. acs.org

Furthermore, modifications to classic syntheses like the Skraup and Friedländer methods have been developed to operate under metal-free conditions, for example by using ionic liquids or novel catalysts to improve reaction efficiency and avoid harsh reagents. mdpi.com These strategies represent a move towards more sustainable and environmentally benign chemical manufacturing. nih.gov

Asymmetric Synthesis and Stereocontrol in Fluoroquinoline Chemistry

Asymmetric synthesis, which favors the formation of a specific stereoisomer, is of paramount importance in drug development, as different enantiomers of a chiral molecule can exhibit vastly different biological activities and toxicities. nih.govgd3services.comnumberanalytics.com While 5-Fluoroquinolin-3-amine itself is achiral, the synthesis of its analogues often involves the introduction of chiral centers, necessitating stereocontrol.

The asymmetric synthesis of 2,3-dihydro-4-quinolones, which are precursors to many chiral quinolines, has been achieved using organocatalysis. For example, per-6-amino-β-cyclodextrin has been used as a chiral base catalyst in a one-pot synthesis to produce enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high yields and excellent enantioselectivity. nih.gov Similarly, chiral phosphoric acids have been employed as catalysts for the asymmetric synthesis of related quinolone structures. nih.gov

The goal of these methods is to prepare single-enantiomer drugs in a highly selective manner to ensure the correct molecular configuration for optimal interaction with biological targets. gd3services.comnumberanalytics.com This field is continually evolving with the development of new chiral catalysts, including metal complexes and small organic molecules (organocatalysts), to achieve high enantioselectivity in various reaction types. numberanalytics.comyoutube.com

Organocatalytic Approaches to Chiral Fluoroquinolone Building Blocks

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including precursors for fluoroquinolones. wiley.comkb.dk A notable approach involves the use of a chiral Brønsted acid as a catalyst to promote the aza-Michael addition of a nucleophile to a fluoroalkenyl heterocycle. This reaction forms a prochiral enamine intermediate, which then undergoes asymmetric protonation upon rearomatization to generate a C-F stereocenter with high enantioselectivity. nih.gov

This method is versatile, accommodating a range of azaheterocycles and nucleophiles, and can also be applied to the formation of stereogenic C-CF₃ bonds. nih.gov The choice of catalyst is critical for achieving high asymmetric induction. For instance, a study comparing different chiral phosphoric acids found that a catalyst with bulky 3,3'-substituents provided superior enantioselectivity. nih.gov Density Functional Theory (DFT) calculations have provided insights into the reaction mechanism, helping to understand the origin of this enhanced selectivity. nih.gov

Table 1: Effect of Catalyst Structure on Enantioselectivity

| Catalyst Analogue | Stereodirecting Group Size | Relative Reaction Barrier (kcal mol⁻¹) | Observed Conversion |

|---|---|---|---|

| 9a | Large (e.g., 2,4,6-triisopropylphenyl) | 16.2 | High |

| 9b | Medium (e.g., mesityl) | 16.6 | Diminished |

| 9c | Small (e.g., phenyl) | 18.5 | Diminished |

This table illustrates the general trend observed where larger stereodirecting groups on the organocatalyst lead to a lower reaction barrier and higher conversion, resulting in enhanced enantioselectivity. nih.gov

Enantioselective Reduction of Heterocycles in Fluoroquinoline Synthesis

Enantioselective reduction is another key strategy for synthesizing chiral fluoroquinoline building blocks. Asymmetric hydrogenation, in particular, has been successfully employed. A notable example is the iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives to produce chiral tetrahydroquinoxalines (THQs). rsc.org

This protocol demonstrates high efficiency and enantioselectivity. By adjusting the reaction solvent, it is possible to selectively obtain either enantiomer of the product. For instance, using a toluene/dioxane solvent system can yield the (R)-enantiomer with up to 98% enantiomeric excess (ee), while using ethanol (B145695) as the solvent can produce the (S)-enantiomer with up to 93% ee. rsc.org This method is also applicable to the synthesis of 2,3-disubstituted chiral THQs, yielding the cis-hydrogenation products with high diastereoselectivity and enantioselectivity. rsc.org A significant advantage of this system is that it does not require any additional additives and can be adapted for continuous flow, gram-scale synthesis with comparable results. rsc.org

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, its functionalization and derivatization are crucial for exploring its chemical properties and potential applications.

Introduction of Varied Substituents for Structure-Activity Relationship Elucidation

The introduction of diverse substituents onto the this compound scaffold is a common strategy to investigate structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the structure and evaluating the impact on biological activity, researchers can identify key pharmacophoric features. This approach is central to medicinal chemistry for optimizing lead compounds. nih.gov

For example, in related heterocyclic systems like imidazoquinolines, modifications at various positions have been shown to significantly affect their activity as Toll-like receptor 7 (TLR7) agonists. nih.gov Studies on fluoroquinolone hybrids have also demonstrated that introducing different heterocyclic moieties at position 3 can lead to promising molecules for overcoming antibiotic resistance or for developing novel anticancer agents. nih.govnih.gov

Synthesis of Schiff Bases from Aminoquinoline Derivatives

The amino group of this compound is a versatile handle for derivatization, most commonly through the formation of Schiff bases (imines). Schiff bases are typically synthesized via the condensation of a primary amine with an active carbonyl group from an aldehyde or ketone. nih.govjptcp.comyoutube.com

The general procedure involves refluxing the aminoquinoline derivative and a suitable aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.gov The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.govnih.gov This reaction is widely used to create a diverse library of derivatives for biological screening. nih.govnih.govnih.gov

Table 2: Examples of Schiff Base Synthesis from Amino Derivatives

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(4-amino) phenylimino)-5-fluoroindolin-2-one | Various ketones/aldehydes | Ethanol, reflux 8h | 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one (B148322) derivatives | nih.gov |

| 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | 1,3-disubstituted pyrazole-4-carboxaldehydes | Ethanol, glacial acetic acid, reflux 5-7h | Thiophene-pyrazole hybrid Schiff bases | nih.gov |

| Aniline | Benzaldehyde | Neat mixing | Benzalaniline | youtube.com |

This table provides examples of reaction conditions for synthesizing Schiff bases from various amino compounds, illustrating the general applicability of the condensation reaction.

Medicinal Chemistry and Pharmacological Investigations of 5 Fluoroquinolin 3 Amine Analogues

Structure-Activity Relationship (SAR) Studies of Fluoroquinoline and Aminoquinoline Derivatives

The biological activity of quinoline (B57606) derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. nih.gov Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing the therapeutic potential of these compounds.

The introduction of a fluorine atom into the quinoline ring system, particularly at the C-6 position, was a major breakthrough in the development of potent antibacterial agents. nih.govtandfonline.com This substitution was found to significantly enhance the inhibition of DNA gyrase, a key bacterial enzyme. tandfonline.com The C-6 fluorine atom is thought to improve both the binding affinity to the gyrase-DNA complex and the penetration of the compound into bacterial cells. tandfonline.comasm.org

While the C-6 fluorine is a common feature in many clinically successful fluoroquinolones, the effects of fluorine substitution at other positions have also been investigated. mdpi.com For instance, the presence of a fluorine atom at the C-8 position has been shown to decrease the antibacterial activity of some fluoroquinolone derivatives. nih.govasm.org Conversely, the addition of a second fluorine atom at C-8 in 6-fluoroquinolones can enhance in vitro potency. asm.org In the context of antimalarial aminoquinolines, 7-fluoro-AQs were found to be less active against both chloroquine-susceptible and -resistant P. falciparum compared to their 7-chloro, 7-bromo, and 7-iodo counterparts. nih.gov

| Compound Class | Fluorine Position | Impact on Biological Activity | Reference |

|---|---|---|---|

| Fluoroquinolones | C-6 | Enhanced antibacterial activity and DNA gyrase inhibition. | nih.govtandfonline.com |

| Fluoroquinolones | C-8 | Decreased antibacterial activity in some derivatives. | nih.govasm.org |

| 6,8-Difluoroquinolones | C-6 and C-8 | Enhanced in vitro potency. | asm.org |

| Aminoquinolines (AQs) | C-7 | Less active against P. falciparum compared to other 7-halo-AQs. | nih.gov |

The amino group, particularly at the C-4 position of the quinoline ring, is a critical pharmacophore for the antimalarial activity of aminoquinolines. nih.govacs.org The basicity of the amino side chain is thought to be essential for drug accumulation in the acidic food vacuole of the parasite. acs.org SAR studies have shown that modifications to the amino side chain can significantly impact activity, especially against chloroquine-resistant strains of P. falciparum. acs.orgucsf.edu

In the case of 5-aminoquinolones, these compounds have demonstrated superior in vitro antibacterial activity compared to some established fluoroquinolones. asm.org The amino group at the C-5 position in 6,8-difluoroquinolones may contribute to this enhanced potency. asm.org Furthermore, the introduction of a thiazolidine (B150603) ring to the 4-aminoquinoline (B48711) lateral side chain has been shown to improve antimalarial activity. tandfonline.com

| Compound Class | Amino Group Position/Substitution | Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | C-4 amino side chain | Essential for antimalarial activity and drug accumulation. | nih.govacs.org |

| 5-Aminoquinolones | C-5 | Superior in vitro antibacterial activity. | asm.org |

| 4-Aminoquinolines | Thiazolidine substitution on side chain | Improved antimalarial activity. | tandfonline.com |

Biological Target Identification and Elucidation of Mechanism of Action

Understanding the molecular targets and mechanisms of action of 5-fluoroquinolin-3-amine analogues is fundamental to their development as therapeutic agents.

Fluoroquinolones exert their antibacterial effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and cell division. nih.govresearchgate.net Fluoroquinolones inhibit these enzymes by stabilizing a ternary complex consisting of the enzyme, DNA, and the drug molecule. oup.comresearchgate.net This stabilization leads to the formation of double-strand breaks in the bacterial DNA, which ultimately triggers cell death. nih.govresearchgate.net

The relative potency of a fluoroquinolone against DNA gyrase and topoisomerase IV can vary depending on the bacterial species. nih.govoup.com In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the primary target in many Gram-positive bacteria. nih.govoup.combohrium.com Newer fluoroquinolones often exhibit more balanced activity against both enzymes. oup.combohrium.com

The formation of the fluoroquinolone-enzyme-DNA ternary complex is a key step in the mechanism of action of these antibacterial agents. researchgate.net The fluoroquinolone molecule intercalates into the DNA at the site of the enzyme-mediated break. nih.gov Crystallographic studies have revealed that the C-7 ring system of the fluoroquinolone faces the GyrB/ParE subunits of the enzyme. nih.gov However, further research has suggested the existence of two distinct binding modes, with interactions occurring between the fluoroquinolone C-7 ring and both the GyrA and GyrB subunits. nih.gov This discovery of multiple binding modes opens up new possibilities for the design of novel fluoroquinolones with improved activity against resistant strains. nih.gov

In addition to their antimicrobial properties, some fluoroquinolone and aminoquinoline derivatives have demonstrated anti-proliferative and anti-cancer activities. mdpi.comnih.gov The mechanisms underlying these effects are multifaceted and can involve the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of topoisomerase II. nih.govnih.gov

Aminoquinolines, acting as lysosomotropic amines, can enhance the anti-proliferative action of chemotherapeutic agents by various mechanisms, including: nih.gov

Cell cycle arrest

Inhibition of the PI3K/Akt/mTOR signaling pathway

Induction of apoptosis

Fluoroquinolone derivatives have also been shown to induce G2/M cell cycle arrest and apoptotic or necrotic cell death in cancer cell lines. nih.gov Furthermore, they can inhibit cellular migration, potentially by reducing the levels of metalloproteinases and histone deacetylases. nih.gov

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase) by 5-Fluoroquinolones

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, making it a key target for antiretroviral drugs. nih.govnih.gov The modification of quinolone antibiotics has led to the development of novel integrase inhibitors. nih.gov

A series of 5-fluoroquinolone-3-carboxylic acids have been synthesized and evaluated for their anti-HIV activity. nih.govtandfonline.com These compounds demonstrated a wide range of activity against wild-type HIV, with the most potent compound, 4e, showing an EC₅₀ value of 0.032 μM. nih.govtandfonline.com This compound also exhibited significant activity against a resistant HIV-1 mutant strain. tandfonline.com The structure-activity relationship of these 5-fluoroquinolone-3-carboxylic acids was also explored. nih.gov

One notable inhibitor derived from a quinolone antibiotic is JTK-303 (also known as GS 9137 or elvitegravir). nih.govacs.org This compound effectively blocks the strand transfer process catalyzed by HIV-1 integrase, with an IC₅₀ of 7.2 nM and an EC₅₀ of 0.9 nM in an acute HIV-1 infection assay. nih.govacs.org Elvitegravir, a 4-quinolone-3-carboxylic acid, has shown marked antiretroviral activity in clinical trials and is more potent at inhibiting the strand transfer process than the 3'-processing reactions of the integrase enzyme. acs.org

Interactive Table: Anti-HIV-1 Activity of 5-Fluoroquinolone-3-Carboxylic Acid Analogues nih.govtandfonline.comresearchgate.net

| Compound | EC₅₀ (μM) vs. Wild-Type HIV-1 | CC₅₀ (μM) | Selectivity Index (SI) | EC₅₀ (μM) vs. Mutant A17 |

| 4a | 15.32 | >107.8 | >7.04 | 25.43 |

| 4b | 29.85 | >103.9 | >3.48 | >103.9 |

| 4c | 1.87 | 65.21 | 34.87 | 3.65 |

| 4d | 0.054 | 54.32 | 1005.93 | 0.13 |

| 4e | 0.032 | 41.47 | 1295.90 | 0.082 |

| 4f | 0.86 | >153.8 | >178.8 | 1.29 |

| 4g | 1.23 | 89.76 | 72.98 | 2.54 |

| 4h | 0.98 | 76.54 | 78.10 | 1.87 |

| 4i | 2.11 | >123.5 | >58.53 | 3.42 |

| 4j | 3.45 | >145.6 | >42.20 | 5.67 |

| 4k | 2.87 | 98.76 | 34.41 | 4.98 |

| 4l | 4.12 | >165.4 | >40.15 | 6.34 |

| 4m | 5.34 | >187.6 | >35.13 | 7.89 |

| 4n | 6.12 | >198.7 | >32.47 | 8.91 |

| AZT | 0.004 | >100 | >25000 |

Urease Enzyme Inhibition

Quinoline and its derivatives are recognized for their significant role in medicinal chemistry and have been investigated for their potential to inhibit the urease enzyme. tandfonline.comcumbria.ac.uk A study involving a series of quinoline-based acyl thiourea (B124793) derivatives demonstrated that many of these compounds have enhanced urease inhibitory potential compared to the standard, thiourea. tandfonline.comresearchgate.netnih.gov Specifically, 19 out of 26 synthesized derivatives showed IC₅₀ values ranging from 1.19 to 18.92 μM, which is more potent than thiourea's IC₅₀ of 19.53 ± 0.032 μM. researchgate.netnih.gov The presence of certain substituents like OCH₃, OC₂H₅, Br, and CH₃ on the aryl ring was found to significantly enhance the inhibitory activity. tandfonline.comnih.gov

Another study on quinoline analogs also reported potent urease inhibition, with IC₅₀ values ranging from 0.60 ± 0.01 to 24.10 ± 0.70 µM, surpassing the activity of thiourea. sci-hub.se The structure-activity relationship analysis indicated that the nature, number, and position of substituents on the phenyl ring of isothiocyanate played a crucial role in the inhibitory activity, with electron-withdrawing groups enhancing potency. sci-hub.se Molecular docking studies have further elucidated the interactions between these quinoline derivatives and the active site of the urease enzyme, suggesting that these compounds can serve as leads for developing new urease inhibitors. tandfonline.comnih.gov

Interactive Table: Urease Inhibition by Quinoline Derivatives researchgate.netnih.govsci-hub.se

| Compound | IC₅₀ (μM) |

| Thiourea (Standard) | 19.53 ± 0.032 |

| Derivative 1 | 1.19 |

| Derivative 8 | 0.60 ± 0.01 |

| Derivative 9 | 1.05 ± 0.10 |

| Derivative 3 | 1.30 ± 0.10 |

| Derivative 4 | 2.30 ± 0.10 |

| Derivative 11 | 2.60 ± 0.10 |

| Derivative 2 | 7.20 ± 0.20 |

Anti-Leishmanial Activity of Quinolinamine Derivatives

Quinoline derivatives have demonstrated significant potential as anti-leishmanial agents. actahort.orggoogle.com Studies have shown that these compounds can be effective against various Leishmania species, including Leishmania chagasi, Leishmania amazonensis, Leishmania donovani, and Leishmania panamensis. nih.govmdpi.comnih.govnih.gov The anti-leishmanial activity of these derivatives is often evaluated against both the promastigote and amastigote stages of the parasite. nih.govmdpi.com

In one study, novel quinoline derivatives were tested against L. chagasi, with one compound showing 8.3 times greater activity against infected macrophages than the standard drug, pentavalent antimony. nih.gov The structure-activity relationship revealed that a hydroxyl group at position 4 of the quinoline ring might be crucial for the anti-leishmanial effect. nih.gov Another study on a fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), showed its effectiveness against both L. infantum and L. amazonensis, with high selectivity indices against both promastigotes and amastigotes. nih.gov The mechanism of action for GF1061 was found to involve alterations in the mitochondrial membrane potential and an increase in reactive oxygen species production in the parasites. nih.gov

Furthermore, research on 8-aminoquinoline (B160924) derivatives has established their efficacy as anti-leishmanial agents in animal models. google.com Some of these derivatives have shown remarkably superior activity compared to the standard drug meglumine (B1676163) antimonate. google.com The development of quinoline-thiadiazole hybrids has also yielded potent anti-leishmanial compounds, with some derivatives exhibiting IC₅₀ values significantly lower than the reference drug pentamidine. mdpi.com The structural features, such as the presence and position of hydroxyl groups on an associated phenyl ring, were found to greatly influence the anti-leishmanial activity. mdpi.com

Interactive Table: Anti-leishmanial Activity of Quinoline Derivatives

| Compound/Derivative | Target Species | Activity/IC₅₀ | Reference |

| Quinoline Derivative 3b | L. chagasi (intracellular) | 8.3-fold > pentavalent antimony | nih.gov |

| GF1061 | L. infantum (promastigotes) | SI: 38.7 | nih.gov |

| GF1061 | L. amazonensis (promastigotes) | SI: 42.7 | nih.gov |

| GF1061 | L. infantum (amastigotes) | SI: 45.0 | nih.gov |

| GF1061 | L. amazonensis (amastigotes) | SI: 48.9 | nih.gov |

| 8-aminoquinoline WR242511 | L. mexicana | IC₅₀: 2.5 μM | actahort.org |

| Ferrocenylquinoline Derivative 36 | L. donovani (amastigotes) | IC₅₀: 0.50 ± 0.07 µM | mdpi.com |

| Quinoline-thiadiazole hybrid (catechol sub.) | L. major (amastigotes) | IC₅₀: 0.04 ± 0.01 µM | mdpi.com |

Histone Deacetylase (HDAC) Inhibition

The inhibition of histone deacetylases (HDACs) has emerged as a significant strategy in cancer therapy, and quinoline derivatives are being explored as potential HDAC inhibitors. scirp.orgresearchgate.net These compounds are designed based on the pharmacophore model of HDAC inhibitors and are evaluated for their ability to inhibit HDAC enzymes and their anti-proliferative effects on cancer cells. nih.gov

Several studies have reported the synthesis and evaluation of quinoline-based compounds as potent HDAC inhibitors. researchgate.netnih.govnyu.edu For instance, a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides were designed, with the most promising compound, 4a, surpassing the known HDAC inhibitor Vorinostat in both enzymatic and cellular anti-proliferative activity. nih.govnyu.edu This compound also showed preferential inhibition of class I HDACs, particularly HDAC8. nih.govnyu.edu Another study focused on 8-substituted quinoline-2-carboxamide (B1208818) derivatives, identifying a compound with three-fold greater HDAC inhibitory activity than Vorinostat. researchgate.net

Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as novel HDAC inhibitors. frontiersin.org In this series, compound D28, an HDAC3 selective inhibitor, demonstrated potent in vitro anticancer activity. frontiersin.org Mechanistic studies revealed that its anticancer effects are mediated through the induction of G2/M cell cycle arrest and the promotion of apoptosis. frontiersin.org These findings highlight the potential of quinoline-based structures in the development of new and effective HDAC inhibitors for cancer treatment. scirp.orgfrontiersin.org

Interactive Table: HDAC Inhibitory Activity of Quinoline Derivatives

| Compound | Target/Class | IC₅₀ (nM) | Anti-proliferative Activity | Reference |

| Compound 4a | Class I HDACs (esp. HDAC8) | 442 | Surpasses Vorinostat | nih.govnyu.edu |

| Vorinostat (Standard) | HDAC8 | 7468 | - | nih.govnyu.edu |

| Compound 21g | HDAC | 50 | 3-fold > Vorinostat | researchgate.net |

| Vorinostat (Standard) | HDAC | 137 | - | researchgate.net |

| Compound D28 | HDAC3 | 24,450 | Potent in vitro anticancer activity | frontiersin.org |

| Compound D29 | HDAC3 | 0.477 | Less potent anti-proliferative activity | frontiersin.org |

Investigations into Antimicrobial Resistance Mechanisms

The emergence of bacterial resistance to quinolone antimicrobials is a significant clinical concern. nih.govoup.com This resistance is multifactorial and complex, primarily arising from mutations that alter the drug's targets or reduce its accumulation within the bacterial cell. researchgate.netmicrobiologyresearch.org

Mutational Alterations in Drug Target Affinity

The primary mechanism of high-level quinolone resistance involves mutations in the genes encoding the drug's target enzymes: DNA gyrase and DNA topoisomerase IV. oup.comresearchgate.netnih.gov These enzymes are essential for bacterial DNA replication and are composed of GyrA and GyrB subunits for DNA gyrase, and ParC and ParE subunits for topoisomerase IV. nih.govoup.com

Mutations typically occur within a specific region of the gyrA and parC genes known as the quinolone resistance-determining region (QRDR). nih.govmicrobiologyresearch.org These mutations lead to amino acid substitutions that structurally alter the target protein, thereby reducing its binding affinity for the quinolone drug. researchgate.netmicrobiologyresearch.org The most common mutations are found in the GyrA subunit, particularly at serine-83 and aspartate-87 in Escherichia coli, and at equivalent positions in other bacteria. dovepress.com

The accumulation of mutations in both DNA gyrase and topoisomerase IV can lead to high levels of quinolone resistance. nih.gov In many gram-negative bacteria, DNA gyrase is the primary target, while in gram-positive bacteria, topoisomerase IV is often the initial target. oup.com Subsequent mutations in the secondary target enzyme further increase the level of resistance. oup.com

Efflux Pump Expression and Contribution to Resistance

Reduced intracellular accumulation of quinolones is another major mechanism of resistance, often mediated by the overexpression of efflux pumps. oup.commicrobiologyresearch.org These pumps are membrane proteins that actively transport a wide range of substrates, including quinolones and other antimicrobials, out of the bacterial cell. nih.govnih.gov

In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family, such as the AcrAB-TolC system in E. coli and the Mex systems in Pseudomonas aeruginosa, play a crucial role in quinolone resistance. nih.govoup.comasm.org Overexpression of these pumps can be caused by mutations in their regulatory genes, such as marR, which can also lead to decreased expression of porins, further reducing drug entry. dovepress.com

In Gram-positive bacteria, efflux pumps from the major facilitator superfamily (MFS) and the small multidrug resistance (SMR) family are important. mdpi.com For example, the NorA efflux pump in Staphylococcus aureus contributes to fluoroquinolone resistance. mdpi.commdpi.com Overexpression of efflux pump genes like norA, norB, and norC has been observed in fluoroquinolone-resistant clinical isolates. jidc.org

The combination of target-site mutations and increased efflux pump expression often results in high-level clinical resistance. oup.com Efflux pumps can contribute to low-level resistance, which may facilitate the selection of higher-level resistance mutations. nih.govmdpi.com The inhibition of these efflux pumps is being explored as a potential strategy to restore bacterial susceptibility to quinolones. asm.orgmdpi.com

Interactive Table: Common Efflux Pumps Involved in Quinolone Resistance

| Efflux Pump System | Bacterial Species | Pump Family | Role in Resistance | Reference |

| AcrAB-TolC | Escherichia coli, Salmonella enterica | RND | Intrinsic and acquired resistance | oup.comasm.orgmdpi.com |

| MexAB-OprM | Pseudomonas aeruginosa | RND | Intrinsic resistance | nih.govasm.org |

| MexCD-OprJ | Pseudomonas aeruginosa | RND | Acquired resistance | asm.org |

| NorA | Staphylococcus aureus | MFS | Fluoroquinolone resistance | mdpi.commdpi.com |

| NorB | Staphylococcus aureus | MFS | Quinolone resistance | mdpi.comjidc.org |

| NorC | Staphylococcus aureus | MFS | Quinolone resistance | jidc.org |

| AdeB, AdeJ, AdeG | Acinetobacter baumannii | RND | Fluoroquinolone resistance | frontiersin.org |

| AbeM | Acinetobacter baumannii | MATE | Fluoroquinolone resistance | frontiersin.org |

| MdfA | Escherichia coli | MFS | Quinolone resistance | asm.orgoup.com |

Plasmid-Encoded Resistance Mechanisms

The efficacy of fluoroquinolones, a class of synthetic antibiotics, can be compromised by plasmid-mediated quinolone resistance (PMQR). asm.orgnih.gov Unlike chromosomal mutations which typically confer high-level resistance, PMQR mechanisms provide a low level of resistance. asm.org However, this sub-clinical resistance is significant as it can facilitate the selection of mutants with higher levels of resistance, potentially leading to therapeutic failure. asm.orgnih.gov The primary PMQR mechanisms discovered since 1998 fall into three main categories: protection of the drug's target, enzymatic modification of the drug, and active efflux of the drug. nih.govnih.govnih.gov

Target Protection: The most common form of plasmid-mediated resistance involves Qnr proteins, which belong to the pentapeptide repeat family. nih.gov These proteins, with variants including QnrA, QnrB, QnrS, and others, function by binding to and protecting the bacterial DNA gyrase and topoisomerase IV enzymes, which are the primary targets of fluoroquinolones. nih.govfrontiersin.org This protection hinders the inhibitory action of the antibiotic on DNA replication. nih.gov The genes encoding Qnr proteins are often found on mobile genetic elements, which contributes to their widespread dissemination among various bacterial species. asm.orgnih.gov

Enzymatic Modification: A second mechanism involves the enzymatic inactivation of fluoroquinolones. The aminoglycoside acetyltransferase variant, AAC(6')-Ib-cr, is a key enzyme in this process. nih.govfrontiersin.org This enzyme is capable of acetylating certain fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin, which possess a piperazinyl substituent. frontiersin.org This modification reduces the drug's ability to bind to its target enzymes, thereby conferring resistance. nih.gov

Active Efflux: The third mechanism involves plasmid-encoded efflux pumps that actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular concentration of the antibiotic. frontiersin.org Notable examples include the QepA and OqxAB pumps. nih.govfrontiersin.org By expelling the drug, these pumps prevent it from reaching a high enough concentration to effectively inhibit DNA gyrase and topoisomerase IV. frontiersin.org

These plasmid-borne resistance determinants are a significant clinical concern because they are often located on plasmids that also carry resistance genes for other classes of antibiotics, contributing to the spread of multidrug resistance. nih.gov

| Mechanism Type | Specific Determinant(s) | Mode of Action | Reference |

|---|---|---|---|

| Target Protection | Qnr proteins (qnrA, qnrB, qnrS, etc.) | Binds to DNA gyrase and topoisomerase IV, protecting them from quinolone inhibition. | nih.govfrontiersin.org |

| Enzymatic Modification | AAC(6')-Ib-cr | An acetyltransferase that modifies and inactivates certain fluoroquinolones like ciprofloxacin. | nih.govfrontiersin.org |

| Active Efflux | QepA, OqxAB | Membrane pumps that actively extrude fluoroquinolones from the bacterial cell. | nih.govfrontiersin.org |

Development of Novel Conjugates and Hybrid Molecules with Enhanced Biological Properties

To overcome challenges like bacterial resistance and to improve the therapeutic profiles of fluoroquinolones, researchers are actively developing novel conjugates and hybrid molecules. These strategies involve chemically linking fluoroquinolones to other molecules, such as polymers or metal ions, to create new chemical entities with enhanced properties.

Conjugating fluoroquinolones to polymers has emerged as a promising strategy to improve drug solubility, enhance bioavailability, and create targeted drug delivery systems. researchgate.netnih.gov These polymer-drug conjugates can offer advantages such as prolonged drug release, reduced toxicity, and improved efficacy against resistant bacteria, particularly those in biofilms. nih.govnih.gov

One approach involves the use of biodegradable and biocompatible poly(β-amino ester) (PBAE) polymers. nih.gov Studies have shown that conjugating ciprofloxacin to a library of PBAE polymers resulted in conjugates with significant antibiofilm activity. For example, a conjugate labeled TEGDA-5AP-CIP demonstrated an 81% reduction in P. aeruginosa biofilm viability compared to a 30% reduction for the free antibiotic. nih.gov Another strategy utilizes lipid-polymer vesicles for targeted delivery. Liposomes decorated with mannosylated chitosan (B1678972) have been developed for inhaled delivery of fluoroquinolones like moxifloxacin, showing prolonged drug accumulation in lung tissues. mdpi.com Synthetic polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are also employed to create microparticles for pulmonary drug delivery, which can be advantageous for treating respiratory infections. impactfactor.org

| Polymer/System | Fluoroquinolone | Key Finding/Advantage | Reference |

|---|---|---|---|

| Poly(β-amino ester) (PBAE) | Ciprofloxacin | Enhanced antibiofilm activity; up to 81% reduction in biofilm viability. | nih.gov |

| Mannosylated Chitosan-decorated Liposomes | Moxifloxacin | Prolonged accumulation in lung tissue for inhalation therapy. | mdpi.com |

| Poly(lactic-co-glycolic acid) (PLGA) | General Fluoroquinolones | Used to form microparticles for pulmonary drug delivery. | impactfactor.org |

| Collagen Shields | Gatifloxacin, Moxifloxacin | Effective as a drug delivery system for ocular applications, providing high antibiotic concentrations. | arvojournals.org |

The formation of metal complexes with fluoroquinolone derivatives represents another important avenue for enhancing their biological properties. ajrconline.orgscirp.org Fluoroquinolones possess a 4-keto group and a 3-carboxylate group, which are ideal sites for chelating metal ions. ajrconline.orgnih.gov The resulting metal complexes often exhibit improved antibacterial, antifungal, or even anticancer activities compared to the parent fluoroquinolone ligand. nih.govmdpi.com This enhancement is often attributed to changes in lipophilicity, which can improve the drug's permeability across bacterial cell membranes. ajrconline.org

A wide range of transition metals, including copper(II), zinc(II), cobalt(II), manganese(II), and iron(III), have been used to synthesize these complexes. scirp.orgmdpi.commdpi.com For instance, an iron(III) complex of ciprofloxacin showed better antibacterial activity against Escherichia coli and Staphylococcus aureus than ciprofloxacin alone. ajrconline.org In another study, newly synthesized zinc(II) and cobalt(II) complexes of a 6-fluoroquinoline (B108479) derivative were evaluated for their antibacterial activity. The zinc complex showed a minimum inhibitory concentration (MIC) of 0.20 μg/mL against E. coli, while the cobalt complex had an MIC of 2.4 μg/mL against S. aureus. nih.gov The geometry and nature of the metal ion play a crucial role in the biological efficacy of the resulting complex. scirp.org

| Fluoroquinolone Ligand | Metal Ion | Organism | Observed Activity/Finding | Reference |

|---|---|---|---|---|

| Ciprofloxacin | Fe(III) | E. coli, S. aureus | Complex showed better antibacterial activity than ciprofloxacin alone. | ajrconline.org |

| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Zn(II) | E. coli | MIC value of 0.20 μg/mL. | nih.gov |

| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Co(II) | S. aureus | MIC value of 2.4 μg/mL. | nih.gov |

| Fleroxacin | Cu(II), Mn(II), Zn(II), Co(II), Ni(II) | S. aureus, B. subtilis, X. campestris | Complexes showed higher in vitro antibacterial activity than the free quinolone. | mdpi.com |

| Lomefloxacin (B1199960), Pefloxacin | Mg(II), Ca(II), Zn(II), Fe(III) | Various bacteria | Complexation aimed to improve pharmaceutical and biological characteristics. | mdpi.com |

Computational Chemistry and in Silico Modeling in 5 Fluoroquinolin 3 Amine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to understand how a ligand, such as a fluoroquinoline derivative, might interact with the binding site of a protein target.

Research on fluoroquinoline derivatives has utilized molecular docking to elucidate their mechanism of action, often against bacterial and human enzymes. For instance, studies have performed docking simulations of novel quinoline (B57606) derivatives against E. coli DNA Gyrase B and human topoisomerase IIα, which are known targets for quinolone-based antibacterial agents. nih.govresearchgate.net These simulations predict the binding affinity, typically expressed in kcal/mol, and identify key amino acid residues involved in the interaction.

In one such study, synthesized quinoline derivatives showed favorable binding affinities against E. coli DNA gyrase B, with values ranging from -6.0 to -7.2 kcal/mol. nih.gov These values were comparable to the standard drug ciprofloxacin (B1669076), which also targets this enzyme. nih.gov The interactions observed were often hydrogen bonds and hydrophobic interactions with residues in the enzyme's active site. nih.gov Similarly, against human topoisomerase IIα, binding affinities for these derivatives ranged from -6.8 to -7.4 kcal/mol. researchgate.net This type of analysis is critical for understanding the structural basis of a compound's activity and for guiding the design of more potent and selective inhibitors.

| Target Enzyme | Compound Class | Binding Affinity Range (kcal/mol) | Reference Drug | Key Interactions Noted |

|---|---|---|---|---|

| E. coli DNA Gyrase B | Novel Quinoline Derivatives | -6.1 to -7.2 | Ciprofloxacin | Hydrogen Bonding, Amino Acid Interactions |

| Human Topoisomerase IIα | Novel Quinoline Derivatives | -6.8 to -7.4 | Not Specified | Not Specified |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to calculate various molecular properties, including geometric structures, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a particularly important parameter, as it provides insight into the chemical reactivity and kinetic stability of a molecule. researchgate.net

For fluoroquinoline derivatives, DFT calculations can elucidate their electronic properties, which are fundamental to their reactivity and interactions. researchgate.net For example, analysis of related fluoroaniline (B8554772) isomers using DFT has been performed to compute properties like dipole moments and HOMO-LUMO energy gaps. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the properties of molecules in their excited states. nih.gov It has become a popular method for calculating electronic absorption spectra (like UV-Visible spectra), providing information about the electronic transitions within a molecule. nih.govresearchgate.net This is crucial for understanding the photophysical properties of compounds and can be compared with experimental spectroscopic data to validate the computational models. aps.org

| Computational Method | Predicted Properties | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry, HOMO-LUMO Energy Gap, Dipole Moment, Molecular Electrostatic Potential (MESP) | Provides insights into chemical stability, reactivity, and intermolecular interactions. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra (UV-Vis), Excitation Energies | Predicts how the molecule interacts with light and helps in interpreting experimental spectra. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Fluoroquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. wikipedia.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. wikipedia.org

In the context of fluoroquinoline research, QSAR studies are used to understand which structural features are most important for a desired biological effect, such as anticancer or antibacterial activity. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., Wiener index), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net

A statistical method, such as multi-linear regression, is then used to create an equation that correlates the descriptors with the biological activity (e.g., IC50 values). nih.gov For quinoline derivatives, QSAR models have been generated to predict their antiproliferative activity against cancer cell lines, using descriptors like the number of hydrogen bond acceptors, LogP, and total polar surface area (TPSA). researchgate.net The resulting models can guide the design of new derivatives with potentially enhanced potency. researchgate.netnih.gov

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | LogP (Octanol-water partition coefficient) | Lipophilicity/Hydrophobicity of the molecule. |

| Topological | Wiener Index / Balaban Index | Describes molecular branching and size. |

| Constitutional | Number of Rotatable Bonds | Relates to molecular flexibility. |

| Physicochemical | Total Polar Surface Area (TPSA) | Predicts drug transport properties like intestinal absorption. |

| Constitutional | HBA1, HBA2 (Hydrogen Bond Acceptors) | Quantifies the potential for hydrogen bonding. |

In Silico Prediction of Molecular Binding Targets and Pharmacokinetic Parameters

Beyond assessing activity at a single target, computational methods can predict a compound's broader biological and pharmacokinetic profile. Reverse docking, for example, is an in silico technique that tests a single ligand against a library of multiple protein targets to identify potential binding partners and off-target effects. excli.de

Furthermore, the prediction of pharmacokinetic parameters—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in early-stage drug discovery. researchgate.net Various software platforms, such as SwissADME and PreADMET, are used to calculate these properties from a molecule's structure. nih.govresearchgate.net These predictions help to identify compounds that are likely to have poor bioavailability or other undesirable pharmacokinetic properties before they are synthesized. dovepress.com

A key component of this analysis is assessing "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. nih.gov Studies on novel quinoline derivatives have shown that they can be designed to adhere to these rules, suggesting they have the potential to be developed as orally active drugs. nih.govresearchgate.net

| Parameter | Abbreviation | Significance in Drug Development |

|---|---|---|

| Molecular Weight | MW | Influences absorption and distribution; Lipinski's rule suggests < 500 g/mol. |

| LogP | LogP | Measures lipophilicity, affecting absorption and membrane permeability; Lipinski's rule suggests < 5. |

| Hydrogen Bond Donors | HBD | Influences solubility and binding; Lipinski's rule suggests ≤ 5. |

| Hydrogen Bond Acceptors | HBA | Influences solubility and binding; Lipinski's rule suggests ≤ 10. |

| Polar Surface Area | PSA | Correlates with drug absorption and blood-brain barrier penetration. |

Emerging Research Frontiers and Future Directions in Fluoroquinolin 3 Amine Science

Exploration of 5-Fluoroquinolin-3-amine as a Versatile Building Block in Complex Chemical Synthesis

The unique structural features of this compound make it a highly valuable and versatile building block in the synthesis of complex organic molecules. cymitquimica.com Organic compounds containing a quinoline (B57606) core are of significant interest in medicinal chemistry and materials science due to their diverse biological and physicochemical properties. researchgate.net The presence of the amine group provides a reactive site for a wide range of chemical transformations, including alkylation, acylation, and participation in the formation of larger, more complex heterocyclic systems. ijrpr.com

The fluorine atom at the 5-position significantly influences the electronic properties of the quinoline ring, which can, in turn, affect the reactivity and biological activity of the resulting derivatives. This electron-withdrawing nature of fluorine can enhance the potency of certain compounds. researchgate.net The synthesis of various substituted quinolines often involves multi-step processes, and this compound can serve as a crucial intermediate in these synthetic pathways. nih.govscispace.com For instance, the amino group can be a key handle for introducing diverse side chains and functional groups, allowing for the creation of extensive libraries of novel compounds for screening in various applications. ijrpr.com The development of new synthetic methodologies, such as those employing metal catalysts, continues to expand the utility of building blocks like this compound in constructing intricate molecular architectures. nih.gov

Rational Design of New Therapeutic Agents Based on Fluoroquinoline Scaffolds

The fluoroquinolone scaffold has long been a cornerstone in the development of antibacterial agents. nih.gov The mechanism of action for many fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.comnih.gov The rational design of new therapeutic agents based on this scaffold aims to enhance efficacy, overcome resistance, and broaden the spectrum of activity. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how modifications at different positions on the quinoline ring affect biological activity. researchgate.netsruc.ac.uk For instance, substitutions at the N-1 and C-7 positions are known to significantly influence the antibacterial potency and pharmacokinetic properties of fluoroquinolones. sruc.ac.uk The introduction of a fluorine atom, as in this compound, is a key feature of this class of compounds. mdpi.com

Researchers are actively exploring modifications to the core fluoroquinoline structure to develop novel agents with improved properties. Delafloxacin, for example, is a newer fluoroquinolone with a distinct chemical structure that gives it enhanced activity in acidic environments and a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org The rational design approach also extends to creating hybrid molecules, combining the fluoroquinolone scaffold with other pharmacophores to create dual-action drugs, such as Rifaquizinone, which integrates rifamycin (B1679328) and a fluoroquinolone-like compound. contagionlive.com This strategy holds promise for combating drug resistance and treating complex infections. contagionlive.com

Table 1: Examples of Fluoroquinolone-Based Therapeutic Agents and Their Characteristics

| Drug Name | Key Structural Features/Modifications | Therapeutic Target/Application | Reference |

| Delafloxacin | Anionic chemical structure, larger molecular surface | Acute bacterial skin and skin-structure infections, community-acquired bacterial pneumonia | nih.govsemanticscholar.org |

| Finafloxacin | Zwitterionic chemical structure | Bacterial otitis externa | nih.govsemanticscholar.org |

| Zabofloxacin (B1245413) | Broad-spectrum fluoroquinolone | Acute bacterial exacerbation of chronic obstructive pulmonary disease | nih.govsemanticscholar.org |

| JNJ-Q2 | Unique modification at the C-7 position | Acute bacterial skin and skin structure infections, community-acquired bacterial pneumonia | nih.gov |

| Rifaquizinone | Dual-pharmacophore antibiotic (rifamycin and fluoroquinolone-like compound) | Prosthetic joint infections, resistant Staphylococcus aureus | contagionlive.com |

Development of this compound Derivatives for Applications Beyond Traditional Medicinal Chemistry

While the primary focus of fluoroquinoline research has been in medicinal chemistry, the unique properties of compounds like this compound are leading to their exploration in other scientific and technological fields. The quinoline scaffold itself is known for its applications in materials science, including the development of dyes and liquid crystals. smolecule.com

The inherent fluorescence of some quinoline derivatives makes them suitable for use as probes and sensors in analytical chemistry. For instance, a related compound, 5-bromo-6-fluoroisoquinolin-3-amine, has been used as a reference standard in capillary electrophoresis methods. chemshuttle.com The electronic properties conferred by the fluorine and amine substituents in this compound could be harnessed to create novel organic electronic materials.

Furthermore, the biological activity of quinoline derivatives extends to agrochemical applications. Research has explored the potential of similar compounds as antifungal agents that inhibit fungal sterol biosynthesis. chemshuttle.com The development of new derivatives of this compound could lead to the discovery of potent and selective agrochemicals for crop protection. The versatility of the quinoline core suggests that with further modification, derivatives of this compound could find utility in a wide array of non-medicinal applications.

Integration of Artificial Intelligence and Machine Learning in Fluoroquinoline Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, and the exploration of fluoroquinoline derivatives is no exception. mednexus.orgresearchgate.net These computational tools offer the ability to analyze vast datasets, predict the properties of novel molecules, and accelerate the identification of promising drug candidates. nih.gov

In the context of fluoroquinoline research, AI and ML can be applied in several key areas:

Virtual Screening: Machine learning models can be trained on existing data to screen large virtual libraries of fluoroquinoline derivatives for their potential biological activity, such as antibacterial or anticancer effects. researchgate.net This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov

Predictive Modeling: AI algorithms can predict the pharmacokinetic and toxicological profiles of new fluoroquinoline analogs, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. researchgate.net For example, models can be developed to predict a compound's binding affinity to its target protein. researchgate.net

Rational Drug Design: By analyzing structure-activity relationships, machine learning can guide the rational design of new fluoroquinolone derivatives with enhanced potency and selectivity. rsc.org These models can identify key structural features that are critical for a desired biological effect.

Pharmacovigilance: AI-powered tools can analyze real-world data from electronic health records and adverse event reporting systems to identify potential safety signals associated with fluoroquinolone use, including cardiotoxicity. medrxiv.orgmedrxiv.org

Recent studies have demonstrated the power of deep learning to discover novel antibiotics that are structurally distinct from existing drugs. nih.gov The integration of these advanced computational methods into fluoroquinoline research holds immense promise for the discovery of next-generation therapeutic agents.

Addressing Global Health Challenges with Novel Fluoroquinoline-Based Compounds

The development of new and effective treatments for infectious diseases remains a major global health priority, particularly in the face of rising antimicrobial resistance. nih.gov Fluoroquinolones have historically played a crucial role in treating a wide range of bacterial infections. nih.gov However, the emergence of resistance threatens their clinical utility. nih.gov

Research into novel fluoroquinoline-based compounds is actively addressing these challenges. The development of new-generation fluoroquinolones like delafloxacin, finafloxacin, and zabofloxacin offers new options for treating difficult-to-treat infections. nih.govsemanticscholar.org Furthermore, the structural versatility of the quinoline scaffold allows for its application against a broader range of pathogens. Quinolone-based compounds have shown activity against malaria, tuberculosis, and various neglected tropical diseases such as leishmaniasis and trypanosomiasis. nih.govmdpi.comfrontiersin.org

The ability to synthesize a wide array of derivatives from building blocks like this compound is key to discovering new agents to combat these global health threats. rsc.org By modifying the quinoline core, researchers can fine-tune the biological activity to target specific pathogens and overcome existing resistance mechanisms. researchgate.net The ongoing exploration of the vast chemical space around the fluoroquinoline scaffold is essential for replenishing the pipeline of effective anti-infective agents.

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Conduct meta-analysis of existing datasets, focusing on variables like assay conditions (e.g., cell lines, incubation times). Validate inconsistencies via orthogonal assays (e.g., SPR vs. fluorescence polarization). Use statistical tools (ANOVA, PCA) to identify confounding factors such as impurities or solvent effects .

Q. How can advanced chromatography-MS techniques quantify trace impurities in this compound samples?

- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column and tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Calibrate against synthetic impurity standards (e.g., dehalogenated byproducts). Limit of detection (LOD) can reach 0.1 ppm with electrospray ionization (ESI+) .

Q. What are the kinetic and thermodynamic factors affecting the stability of this compound under varying pH and temperature?

- Methodology : Perform accelerated stability studies at 40–60°C and pH 1–12. Monitor degradation via HPLC and kinetic modeling (Arrhenius equation). Fluorine’s inductive effect stabilizes the quinoline ring but increases susceptibility to hydrolysis at the amine under acidic conditions .

Q. How does regioselective fluorination impact the electronic properties of this compound?

- Methodology : Compare Hammett σ values for fluorine at position 5 versus other positions using substituent effect analysis. Measure redox potentials via cyclic voltammetry to assess electron-withdrawing effects. Correlate with computational NBO (natural bond orbital) charges .

Q. What purification methods are optimal for isolating enantiomers of chiral this compound derivatives?

- Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine). Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How can researchers design SAR studies for this compound analogs targeting kinase inhibition?

- Methodology : Synthesize derivatives with modifications at the quinoline C-2 or amine position. Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays. Perform molecular dynamics simulations to map binding interactions and guide lead optimization .

Q. Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 176.17 g/mol (C₉H₆FN₂) | |

| UV-Vis λmax | 220 nm, 286 nm (in methanol) | |

| ¹⁹F NMR Chemical Shift | δ -115 to -120 ppm (CFCl₃ reference) | |

| Solubility in DMSO | >50 mg/mL (25°C) | |

| HPLC Purity | ≥98% (C18 column, 0.1% TFA in water/acetonitrile) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.